2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methylpropanoic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methylpropanoic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected piperidine is then reacted with a suitable reagent to introduce the methylpropanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: The compound is used in the production of various chemicals and materials, benefiting from its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methylpropanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group for the piperidine ring, allowing for selective reactions at other sites. The compound can undergo deprotection under acidic conditions, revealing the active piperidine moiety, which can then participate in further chemical or biological interactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-4-piperidone: This compound features a similar piperidine ring with a tert-butoxycarbonyl group but differs in the position of substitution.
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: This compound has a tetrahydroisoquinoline ring instead of a piperidine ring.
Uniqueness
2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both a tert-butoxycarbonyl group and a methylpropanoic acid moiety. This combination of functional groups provides distinct reactivity and stability, making it valuable for various applications in synthesis and research.
Properties
CAS No. |
1784144-31-5 |
---|---|
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.4 |
Purity |
95 |
Origin of Product |
United States |
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